molecular formula C10H13ClO2 B2889817 3-Butoxy-5-chlorophenol CAS No. 1881295-75-5

3-Butoxy-5-chlorophenol

Cat. No.: B2889817
CAS No.: 1881295-75-5
M. Wt: 200.66
InChI Key: UCPUYHJJSUWKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-5-chlorophenol is a chlorinated phenolic compound featuring a chlorine atom at the 5-position and a butoxy group (-O(CH₂)₃CH₃) at the 3-position of the benzene ring. Chlorophenol derivatives are widely used in industrial synthesis, agrochemicals, and pharmaceuticals due to their biocidal and chemical reactivity .

Properties

IUPAC Name

3-butoxy-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPUYHJJSUWKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chlorophenol typically involves the reaction of 3-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the butoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-5-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Butoxy-5-chlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chlorophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data Gaps

Ecological and Toxicological Data

  • 3-Chlorophenol is classified as hazardous to aquatic life, with prolonged effects .
  • 3-Chloro-5-methoxyphenol’s environmental fate remains understudied, though its structural similarity suggests moderate persistence .
  • Data gaps exist for this compound’s ecotoxicity, necessitating further studies on biodegradation and bioaccumulation.

Biological Activity

3-Butoxy-5-chlorophenol, a phenolic compound, has garnered attention for its notable biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound is characterized by a chlorophenol structure with a butoxy substituent. This configuration enhances its solubility and reactivity, making it suitable for various applications in both industrial and pharmaceutical contexts. The presence of the butoxy group increases lipophilicity, facilitating penetration through biological membranes.

The biological activity of this compound primarily arises from its interaction with cellular components:

  • Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This is crucial for its antimicrobial effects, as it disrupts essential biological processes in pathogens.
  • Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cell membranes, altering their integrity and functionality. This interaction can lead to cell lysis in susceptible microorganisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its effectiveness has been documented in several studies:

Microorganism Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusEffective against resistant strains
Candida albicansAntifungal activity

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the compound's potential as a topical antiseptic agent.
  • Toxicological Assessment : Research on the toxicological effects of chlorinated phenols, including this compound, indicated that while it exhibits antimicrobial properties, prolonged exposure may pose risks related to carcinogenicity. Animal studies have shown increased tumor incidence in certain tissues upon chronic exposure to similar compounds .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Notes
4-Butoxy-3-chlorophenolModerate antimicrobial activityLess effective than 3-Butoxy-5-chloro
2-Butoxy-5-chlorophenolLimited antifungal propertiesDoes not penetrate membranes as effectively
4-Chloro-2-methylphenolHigh toxicityStronger carcinogenic potential

The unique positioning of substituents on the phenolic ring of this compound contributes to its distinct chemical reactivity and biological efficacy compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.